2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Description

Molecular Architecture and Conformational Analysis

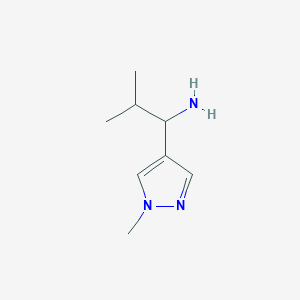

The molecular architecture of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is characterized by a central pyrazole heterocycle connected to a branched aliphatic amine chain. The compound possesses the molecular formula C₈H₁₅N₃ with a molecular weight of 153.22 grams per mole, featuring three nitrogen atoms distributed between the pyrazole ring system and the terminal amine functionality. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)C(C1=CN(N=C1)C)N, which clearly delineates the connectivity pattern between the heterocyclic core and the substituted propylamine side chain.

The International Chemical Identifier for this compound is InChI=1S/C8H15N3/c1-6(2)8(9)7-4-10-11(3)5-7/h4-5,6,8H,9H2,1-3H3, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key SWZWBESHPOOIGJ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. The compound features a 1-methylpyrazol-4-yl substituent attached to the first carbon of a 2-methylpropan-1-amine backbone, creating a branched molecular architecture with multiple rotatable bonds that influence its three-dimensional conformational preferences.

The molecular geometry exhibits significant conformational flexibility due to the presence of rotatable bonds connecting the pyrazole ring to the branched alkyl chain. The pyrazole ring itself maintains a planar five-membered heterocyclic structure with alternating carbon-nitrogen bonds, while the N-methyl substituent on the pyrazole ring can adopt various orientations relative to the ring plane. The branched propylamine chain introduces additional conformational complexity through rotation around the carbon-carbon bonds, particularly at the secondary carbon bearing the methyl substituent and the primary carbon bearing the amine group.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine provides essential structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that correspond to the distinct proton environments within the molecule. The pyrazole ring protons typically appear in the aromatic region between 7-8 parts per million due to the deshielding effects of the nitrogen-containing heterocycle. The N-methyl group attached to the pyrazole ring exhibits a characteristic singlet resonance, while the methyl groups on the propyl chain display distinct multiplicity patterns depending on their local chemical environments.

Mass spectrometric analysis demonstrates specific fragmentation patterns characteristic of aliphatic amines. The molecular ion peak appears at mass-to-charge ratio 154 corresponding to the protonated molecular ion [M+H]⁺. Alpha-cleavage fragmentation, typical of amine-containing compounds, produces diagnostic fragments that aid in structural elucidation. The fragmentation pattern includes loss of alkyl groups from the branched chain, generating characteristic amine-containing fragments that retain the positive charge.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 154.13388 | 135.3 |

| [M+Na]⁺ | 176.11582 | 142.7 |

| [M-H]⁻ | 152.11932 | 136.1 |

| [M+NH₄]⁺ | 171.16042 | 155.2 |

| [M+K]⁺ | 192.08976 | 141.6 |

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The primary amine functionality exhibits characteristic N-H stretching vibrations in the 3500-3350 wavenumber region, while C-H stretching modes from both the aliphatic chain and the pyrazole ring appear between 3100-2840 wavenumbers. The pyrazole ring system contributes aromatic C=C and C=N stretching vibrations in the 1600-1400 wavenumber range, providing confirmation of the heterocyclic core structure.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. Density functional theory calculations reveal fundamental electronic characteristics that govern the compound's chemical behavior and interactions. The molecular orbital structure demonstrates significant electron density localization on the nitrogen atoms within both the pyrazole ring system and the terminal amine functionality, indicating potential sites for intermolecular interactions and chemical reactivity.

Topological polar surface area calculations yield a value of 43.84 square angstroms, indicating moderate polarity that influences the compound's solubility and permeability characteristics. The calculated logarithmic partition coefficient (LogP) of 1.9195 suggests favorable lipophilic properties that affect membrane permeability and biological distribution. These computational parameters provide quantitative measures of the compound's physicochemical properties that are essential for understanding its behavior in various chemical environments.

The electronic structure analysis reveals three hydrogen bond acceptor sites corresponding to the nitrogen atoms in the pyrazole ring and the terminal amine group. A single hydrogen bond donor site is identified at the primary amine functionality, indicating the compound's capacity for specific intermolecular interactions. The presence of two rotatable bonds within the molecular structure contributes to conformational flexibility and influences the compound's three-dimensional shape preferences.

| Computational Parameter | Calculated Value | Units |

|---|---|---|

| Topological Polar Surface Area | 43.84 | Ų |

| Logarithmic Partition Coefficient | 1.9195 | - |

| Hydrogen Bond Acceptors | 3 | count |

| Hydrogen Bond Donors | 1 | count |

| Rotatable Bonds | 2 | count |

Quantum mechanical calculations using density functional theory methods provide insights into the frontier molecular orbitals that govern chemical reactivity patterns. The highest occupied molecular orbital exhibits significant electron density on the amine nitrogen atom, indicating nucleophilic character, while the lowest unoccupied molecular orbital shows contributions from the pyrazole ring system. These electronic characteristics influence the compound's participation in various chemical transformations and molecular recognition processes.

Comparative Analysis with Structural Analogues

Structural comparison with related pyrazole-containing amines reveals important structure-activity relationships and molecular property trends. The compound 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine represents a close structural analogue with molecular formula C₇H₁₃N₃, differing by the absence of one methyl group on the propyl chain. This structural modification results in a molecular weight reduction to 139.18 grams per mole and altered conformational preferences due to reduced steric hindrance around the amine-bearing carbon atom.

Another significant analogue is 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, which shares the identical molecular formula C₈H₁₅N₃ but features a different substitution pattern on the propyl chain. This constitutional isomer demonstrates how positional changes in methyl group placement can influence molecular properties while maintaining the same overall composition. The alternative substitution pattern affects the steric environment around both the amine functionality and the pyrazole ring attachment point, potentially altering intermolecular interaction patterns.

The extended analogue 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine possesses molecular formula C₉H₁₇N₃ with an additional methyl group creating a more sterically hindered environment around the amine-bearing carbon. This structural elaboration increases the molecular weight to 167.25 grams per mole and introduces significant steric bulk that may influence conformational preferences and intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Target Compound | C₈H₁₅N₃ | 153.22 | Reference structure |

| 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | C₇H₁₃N₃ | 139.18 | Missing one methyl group |

| 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | C₈H₁₅N₃ | 153.22 | Altered methyl position |

| 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | C₉H₁₇N₃ | 167.25 | Additional methyl group |

The comparative analysis also includes examination of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, which features the same seven-carbon backbone as one of the analogues but with the amine functionality positioned directly on the carbon attached to the pyrazole ring. This structural arrangement eliminates the branching present in the target compound and creates a more linear molecular architecture that influences both conformational behavior and intermolecular interaction patterns.

Mass spectrometric fragmentation patterns among these structural analogues demonstrate consistent alpha-cleavage behavior characteristic of aliphatic amines, with variations in fragment masses reflecting the different substitution patterns. The presence of the pyrazole ring system in all analogues provides a common structural framework that influences both electronic properties and spectroscopic characteristics across the series. These comparative insights highlight the importance of subtle structural modifications in determining molecular properties and potential applications in chemical research.

Properties

IUPAC Name |

2-methyl-1-(1-methylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)8(9)7-4-10-11(3)5-7/h4-6,8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZWBESHPOOIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN(N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development. Research indicates that pyrazole derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Studies in Medicinal Applications

- Antitumor Activity : A study explored the synthesis of pyrazole derivatives and their evaluation as potential anticancer agents. The results indicated that compounds with similar structures to 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine showed promising cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The findings suggested that modifications to the pyrazole ring could enhance the anti-inflammatory activity, indicating a pathway for developing new therapeutic agents .

Organic Synthesis

In organic chemistry, 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine serves as a versatile building block for synthesizing more complex molecules.

Synthetic Applications

- Building Block for Heterocycles : Its structure allows it to participate in various reactions leading to the formation of heterocyclic compounds. For instance, it can be utilized in cyclization reactions to create novel pyrazole-based scaffolds .

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes have been studied for their catalytic properties and potential applications in materials science .

Materials Science

The unique properties of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine make it suitable for applications in materials science, particularly in the development of organic electronic materials.

Research Findings

- Photovoltaic Applications : Research has indicated that pyrazole-containing compounds can be integrated into photovoltaic devices due to their ability to facilitate charge transport . This application highlights the importance of exploring such compounds for energy-related technologies.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Key Observations :

- The branched aliphatic chain in the target compound enhances steric bulk compared to linear analogs like 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine .

- Substituent position (C3 vs. C4) significantly impacts electronic properties. For example, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has a pyrazole group at C3, reducing steric hindrance compared to the C4-substituted target compound .

- Aromatic vs.

Biological Activity

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, also known by its CAS number 1152548-59-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is , with a molecular weight of 153.23 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. In vitro evaluations have demonstrated significant activity against various multidrug-resistant (MDR) pathogens.

Case Study: Antimicrobial Evaluation

A study conducted by Hazem Ali Mohamed et al. evaluated several pyrazole derivatives, revealing that some exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The results indicated that these compounds not only inhibited bacterial growth but also displayed considerable antibiofilm activity.

| Compound | MIC (μg/mL) | MBC (μg/mL) | % Biofilm Reduction |

|---|---|---|---|

| 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | 0.25 | 0.5 | 70% |

| Ciprofloxacin | 0.5 | 1 | 50% |

The mechanism by which 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine exerts its antimicrobial effects involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets have been reported between for DNA gyrase and for DHFR .

Cytotoxicity and Safety Profile

In terms of cytotoxicity, the compound has shown low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and noncytotoxicity with IC50 values greater than , indicating a favorable safety profile for potential therapeutic applications .

Q & A

What are the key considerations for optimizing the synthesis of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine?

Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For pyrazole derivatives, methods such as coupling reactions (e.g., Buchwald-Hartwig amination) or reductive amination are common. Evidence from analogous compounds highlights the use of cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst to enhance coupling efficiency . Temperature control (e.g., 35°C for 48 hours) and solvent choice (dimethyl sulfoxide or ethanol) significantly impact yield and purity . Post-reaction purification via chromatography (e.g., ethyl acetate/hexane gradients) ensures high-quality output .

Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, with pyrazole ring protons typically appearing at δ 7.1–8.6 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while infrared (IR) spectroscopy identifies functional groups like NH stretches (~3298 cm⁻¹) . Melting point analysis (e.g., 104–107°C) and elemental analysis (C, H, N percentages) further confirm purity .

How does the compound’s stability influence experimental design?

The compound is stable under standard laboratory conditions but reacts with strong oxidizing agents. Stability assays under varying pH, temperature, and light exposure are recommended to assess degradation pathways. For biological studies, buffer compatibility (e.g., phosphate-buffered saline) and storage conditions (-20°C in anhydrous solvents) should be validated to prevent decomposition .

What advanced methods are used to study its interactions with biological targets?

Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., association/dissociation rates) to receptors or enzymes . Molecular docking simulations (e.g., AutoDock Vina) predict binding modes and affinity, leveraging X-ray crystallography data of homologous targets . In vitro assays (e.g., enzyme inhibition or receptor activation) should include positive/negative controls to validate specificity .

How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Reproduce experiments using standardized protocols (e.g., MTT assay for cytotoxicity) . Cross-validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) and verify compound purity via HPLC before biological testing .

What strategies guide structure-activity relationship (SAR) studies for derivatives?

Modify substituents on the pyrazole ring (e.g., methyl vs. ethyl groups) and propan-1-amine chain to assess steric/electronic effects . Compare bioactivity data of derivatives (e.g., IC₅₀ values) to identify pharmacophores. Computational tools (e.g., QSAR models) prioritize synthetic targets by predicting ADMET properties .

How can computational methods enhance reaction design for novel analogs?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energetically favorable conditions . Machine learning algorithms (e.g., neural networks) analyze historical reaction data to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

What analytical discrepancies might arise during purity assessment?

Residual solvents or byproducts (e.g., unreacted starting materials) can skew NMR or HRMS results. Use deuterated solvents for NMR and spike samples with internal standards (e.g., tetramethylsilane) for calibration . LC-MS/MS provides complementary purity data by separating co-eluting impurities .

How does reactor design impact scalability in early-stage research?

Continuous-flow reactors improve heat/mass transfer for exothermic reactions, minimizing side products . Microreactors enable rapid screening of reaction parameters (e.g., residence time) with minimal material . Computational fluid dynamics (CFD) models optimize mixing efficiency and temperature gradients .

What protocols ensure stability in biological assays?

Pre-incubate the compound in assay buffers (e.g., DMEM with 10% FBS) to assess time-dependent stability . Protect light-sensitive samples with amber vials and include antioxidants (e.g., ascorbic acid) if oxidation is suspected . Validate stability via LC-MS at multiple timepoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.